molecular formula C9H5NOS B13954603 Furo[3,4-f][1,3]benzothiazole CAS No. 267-41-4

Furo[3,4-f][1,3]benzothiazole

Katalognummer: B13954603
CAS-Nummer: 267-41-4
Molekulargewicht: 175.21 g/mol
InChI-Schlüssel: WQDKIURWHOZZFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furo[3,4-f][1,3]benzothiazole is a heterocyclic compound that consists of a benzene ring fused with a thiazole ring and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,4-f][1,3]benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature.

Another method includes the use of microwave irradiation, which has been shown to enhance the reaction rate and yield . Additionally, one-pot multicomponent reactions have been employed to synthesize benzothiazole derivatives efficiently .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are commonly employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Furo[3,4-f][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Vergleich Mit ähnlichen Verbindungen

Furo[3,4-f][1,3]benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.

    Benzothiazole-2-carboxylic acid: Employed in the development of agrochemicals.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Eigenschaften

CAS-Nummer

267-41-4

Molekularformel

C9H5NOS

Molekulargewicht

175.21 g/mol

IUPAC-Name

furo[3,4-f][1,3]benzothiazole

InChI

InChI=1S/C9H5NOS/c1-6-3-11-4-7(6)2-9-8(1)10-5-12-9/h1-5H

InChI-Schlüssel

WQDKIURWHOZZFT-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC3=COC=C31)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.